molecular formula C25H28N4O3 B1401081 Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate CAS No. 841258-75-1

Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate

Cat. No. B1401081
M. Wt: 432.5 g/mol
InChI Key: YVUSNVIMBHNBQQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate is a chemical compound with the following properties:



  • IUPAC Name : tert-butyl 4-(5-fluoro-1H-indazol-3-yl)-1-piperidinecarboxylate.

  • Molecular Formula : C₁₇H₂₂FN₃O₂.

  • Molecular Weight : 319.38 g/mol.

  • Appearance : Solid.

  • Storage : Sealed in a dry environment at 2-8°C.



Molecular Structure Analysis

The molecular structure of Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate consists of a piperazine ring, an indazole moiety, and a tert-butyl ester group. The indazole ring contributes to its potential biological activity.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including hydrolysis, esterification, and substitution reactions. Investigating its reactivity under different conditions is essential for understanding its behavior.



Physical And Chemical Properties Analysis


  • Solubility : Investigate solubility in various solvents.

  • Melting Point : Determine the melting point.

  • Spectral Data : Obtain NMR, IR, and UV-Vis spectra for characterization.


Safety And Hazards


  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements : Handle with care, avoid inhalation, wear appropriate protective gear.

  • MSDS : Refer to the Material Safety Data Sheet for detailed safety information.


Future Directions


  • Biological Activity : Investigate its potential as a drug candidate or probe for biological studies.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance activity.

  • Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion.

  • Toxicology Studies : Evaluate safety profiles in vivo.


Remember that further research and experimentation are crucial to fully understand the compound’s properties and potential applications. 🧪🔬


properties

IUPAC Name

tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-25(2,3)32-24(31)29-16-14-28(15-17-29)23(30)19-11-8-18(9-12-19)10-13-22-20-6-4-5-7-21(20)26-27-22/h4-13H,14-17H2,1-3H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUSNVIMBHNBQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C=CC3=NNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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